molecular formula C21H28N4O4 B2463369 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate CAS No. 871672-68-3

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate

Cat. No. B2463369
CAS RN: 871672-68-3
M. Wt: 400.479
InChI Key: RRDQRZHDVGNUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyclohexyl group, an amine group, a carboxylic ester group, and a carbamate group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl group would likely adopt a chair conformation, as is common for six-membered rings . The other groups would be arranged around this central structure.

Scientific Research Applications

Synthesis and Transformations for Heterocyclic Systems

Compounds similar to the one are often utilized in the synthesis of multifunctional heterocyclic systems. For example, research on methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs showcases their role as versatile synthons for preparing polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others (Pizzioli et al., 1998). These heterocyclic compounds have numerous applications in pharmaceuticals, agrochemicals, and materials science.

Development of Novel Cyclic Dipeptidyl Ureas

In another study, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. This process involves Ugi reactions followed by transformations that yield compounds with potential for bioactive applications (Sañudo et al., 2006).

Antioxidant and Anti-inflammatory Activity

Conjugates of amino acids with N-Aroyl-N, N′-Dicyclohexyl Urea have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These molecules, showcasing good antioxidant properties comparable to ascorbic acid, highlight the therapeutic potential of such compounds in medical research (Sahoo et al., 2011).

Multicomponent Synthesis Techniques

Advanced synthesis techniques, such as multicomponent reactions, have been employed to create novel bioactive molecules. An example includes the efficient, eco-friendly ultrasound-promoted synthesis of a series of novel 1,1′-(aryl)bis(2-(cyclohexylamino)-2-oxoethane-1,1-diyl) di(alkanoate and benzoate) derivatives. These compounds are considered useful building blocks for natural products and drugs, demonstrating the importance of innovative synthesis methods in drug discovery (Mamaghani et al., 2013).

Pseudopeptidic Synthesis

The synthesis of pseudopeptidic compounds, such as (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines, through Ugi reactions followed by Staudinger/aza-Wittig cyclization, showcases the compound's utility in generating enantiomerically pure molecules for drug design (Lecinska et al., 2010).

properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-15(2)24-20(28)23-12-16-6-8-17(9-7-16)19(27)29-13-18(26)25-21(14-22)10-4-3-5-11-21/h6-9,15H,3-5,10-13H2,1-2H3,(H,25,26)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDQRZHDVGNUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=CC=C(C=C1)C(=O)OCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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